1,3-Bis(triethoxysilyl)benzene consists of a central benzene ring with two triethoxysilyl groups (-Si(OCH2CH3)3) attached at the 1 and 3 positions. The molecule possesses a nonlinear, meta-substituted structure. This configuration influences the properties of materials derived from it, particularly impacting their porosity and mechanical strength [, , ].
The mechanism of action of 1,3-bis(triethoxysilyl)benzene in material synthesis is primarily governed by its ability to undergo hydrolysis and condensation reactions, as described in the previous section. The formed siloxane network determines the final properties of the resulting materials [, , , ]. For instance, in the formation of porous low-dielectric constant (low-k) films, the incorporation of 1,3-bis(triethoxysilyl)benzene introduces benzene bridging groups into the organosilicate glass matrix []. These bridging groups influence the pore size, porosity, and mechanical properties of the film.
7.1. Low-k Dielectric Materials: In microelectronics, 1,3-bis(triethoxysilyl)benzene is used in the fabrication of porous low-k dielectric films for integrated circuits []. These films, with lower dielectric constants compared to traditional silicon dioxide, are crucial for reducing signal delay and power consumption in high-performance microchips.
7.2. Mesoporous Silica Materials: 1,3-Bis(triethoxysilyl)benzene serves as a structure-directing agent in the synthesis of mesoporous silica materials []. These materials possess highly ordered pore structures with tunable pore sizes and high surface areas, making them valuable in various applications, including:
7.3. High-Performance Liquid Chromatography (HPLC): Hybrid organosilica spheres synthesized using 1,3-bis(triethoxysilyl)benzene show promise as stationary phases in reversed-phase high-performance liquid chromatography (RP-HPLC) []. These materials exhibit high column efficiency and excellent separation capabilities for aromatic compounds.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: